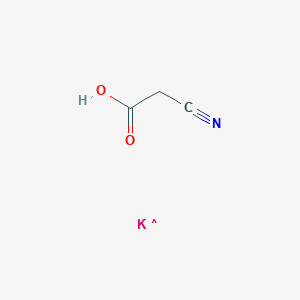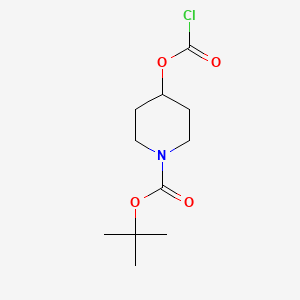
Tert-butyl 4-((chlorocarbonyl)oxy)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-((chlorocarbonyl)oxy)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals. Its structure features a piperidine ring substituted with a tert-butyl group and a chlorocarbonyl group, making it a versatile building block in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-((chlorocarbonyl)oxy)piperidine-1-carboxylate typically involves the reaction of piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
[ \text{Piperidine} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 4-((chlorocarbonyl)oxy)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorocarbonyl group can be substituted with nucleophiles such as amines or alcohols to form corresponding carbamates or esters.
Hydrolysis: In the presence of water or aqueous base, the compound can hydrolyze to form piperidine-1-carboxylic acid and tert-butyl alcohol.
Reduction: The chlorocarbonyl group can be reduced to a hydroxymethyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Bases: Triethylamine, sodium hydroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products
Carbamates: Formed by substitution with amines
Esters: Formed by substitution with alcohols
Piperidine-1-carboxylic acid: Formed by hydrolysis
Applications De Recherche Scientifique
Tert-butyl 4-((chlorocarbonyl)oxy)piperidine-1-carboxylate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the development of enzyme inhibitors and receptor modulators.
Medicine: As a precursor in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Industry: In the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of tert-butyl 4-((chlorocarbonyl)oxy)piperidine-1-carboxylate depends on its specific application. In general, the compound acts as a reactive intermediate that can modify biological targets through covalent bonding. For example, in enzyme inhibition, the compound may form a covalent bond with the active site of the enzyme, thereby blocking its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 4-(phenylamino)piperidine-1-carboxylate
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-((chlorocarbonyl)oxy)piperidine-1-carboxylate is unique due to its chlorocarbonyl group, which provides a versatile site for further chemical modifications. This makes it particularly valuable in the synthesis of a wide range of derivatives with potential biological activities.
Propriétés
Formule moléculaire |
C11H18ClNO4 |
|---|---|
Poids moléculaire |
263.72 g/mol |
Nom IUPAC |
tert-butyl 4-carbonochloridoyloxypiperidine-1-carboxylate |
InChI |
InChI=1S/C11H18ClNO4/c1-11(2,3)17-10(15)13-6-4-8(5-7-13)16-9(12)14/h8H,4-7H2,1-3H3 |
Clé InChI |
NMNJLDZQSSJHMI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1)OC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![O3-benzyl O8-tert-butyl (1S,2S,5R)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B13909687.png)
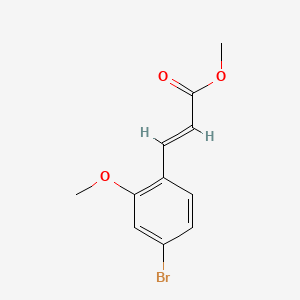

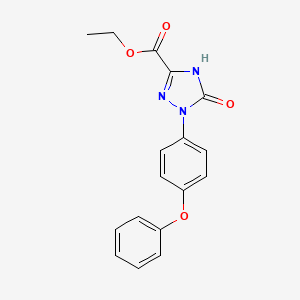
![[3-(Methoxymethyl)oxan-3-yl]methanol](/img/structure/B13909713.png)


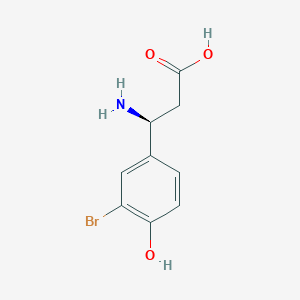

![(R)-5-Isopropyl-2-mesityl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B13909741.png)
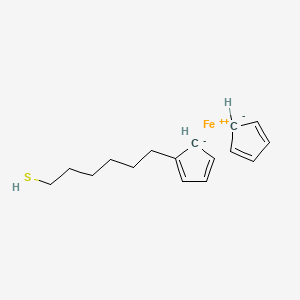
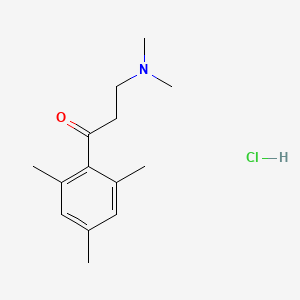
![(4S)-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride](/img/structure/B13909756.png)
